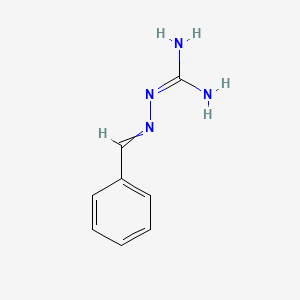

Benzylideneaminoguanidine

描述

Benzylideneaminoguanidine is a chemical compound of interest in various fields of chemistry due to its unique structure and potential applications. Its synthesis and properties have been extensively studied, leading to insights into its molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

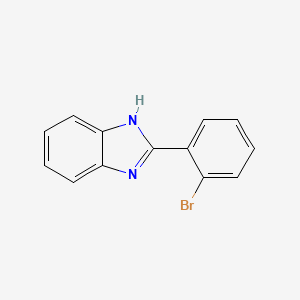

The synthesis of Benzylideneaminoguanidine and its derivatives involves complex chemical reactions. One approach includes the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the versatility of synthesis techniques and the structural diversity achieved through various hydrogen-bonding patterns, leading to supramolecular assemblies ranging from finite aggregates to three-dimensional framework structures (Vicentes et al., 2023).

Molecular Structure Analysis

The molecular structure of Benzylideneaminoguanidine derivatives, such as those involved in the synthesis of dinuclear cyclopalladated compounds, reveals intricate details about their formation and the influence of ligands on their structural configurations. Studies show how these structures undergo dynamic equilibrium and isomer interconversion, providing deep insights into the molecular complexity of these compounds (Albert et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Benzylideneaminoguanidine, such as its interaction with diaminoguanidine nitrate to yield specific hydrazone compounds, are key to understanding its chemical properties. These reactions lead to the formation of compounds that undergo cyclization and demonstrate significant reactivity, highlighting the reactive nature of Benzylideneaminoguanidine and its derivatives (Stevens, 1972).

Physical Properties Analysis

The physical properties of Benzylideneaminoguanidine derivatives are influenced by their molecular structure and the specific substituents present. These properties can be studied through various spectroscopic techniques, providing insights into the stability, solubility, and other physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties of Benzylideneaminoguanidine, such as its reactivity with different chemical reagents and the formation of various derivatives through multi-component reactions, are crucial for its applications in synthetic chemistry. The ability to form complex structures with diverse chemical functionalities underscores the importance of understanding the chemical behavior of Benzylideneaminoguanidine (Rahmati et al., 2013).

科学研究应用

1. Fungal Phenoloxidase Activity Measurement

Benzidine, a derivative closely related to benzylideneaminoguanidine, has been used in testing for fungal phenoloxidase and peroxidases. It's applied directly to fungal colonies or the agar bearing the colony, producing a bright blue coloration in the presence of phenoloxidases. This test has advantages over the Bavendamm reaction, offering a simpler method for measuring phenoloxidase activity in crude cell-free extracts of fungi like Schizophyllum commune (Phillips & Leonard, 1976).

2. In Vivo Study of Nitric Oxide Synthase Inhibition

A study explored the effect of N‐(3‐(aminomethyl)benzyl)acetamidine, a selective inhibitor of inducible calcium‐independent nitric oxide synthase (iNOS), on brain injury. It was found that selective inhibition of iNOS can reduce brain injury in rats, suggesting potential applications in treating stroke (Parmentier et al., 1999).

3. Synthesis and α2-Adrenergic Activity

Research has been conducted on the synthesis of 2-[(methyleneamino)oxy]-N-(guanidino)ethaneimines as analogs of guanabenz-type benzylideneaminoguanidine α2-agonists. These compounds exhibited α2-adrenergic stimulating activity similar to guanabenz, indicating potential applications in α2-adrenergic agonists (Balsamo et al., 1996).

4. Anticoccidial Agent Synthesis

In the field of anticoccidial agents, 1-benzylamino-3-substituted guanidines have been synthesized. The structure of these aminoguanidines was proven by autoxidation into corresponding benzylideneaminoguanidine, highlighting its relevance in the development of anticoccidial agents (Okada, Seo, & Imai, 1977).

5. Neurohistochemistry: Tetramethyl Benzidine Use

Tetramethyl benzidine (TMB), related to benzidine, is used in neurohistochemistry for visualizing neural afferents and efferents. TMB's sensitivity greatly surpasses that of other methods and is significant in demonstrating retrograde transport and visualizing efferent connections of the injection site in neuroscience studies (Mesulam, 1978).

属性

IUPAC Name |

2-(benzylideneamino)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXUCYRKHVMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275952 | |

| Record name | benzylideneaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylideneaminoguanidine | |

CAS RN |

74187-86-3 | |

| Record name | benzylideneaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

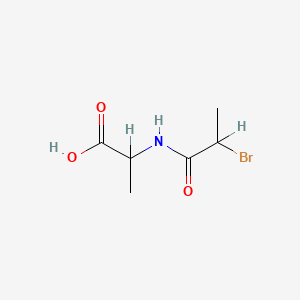

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

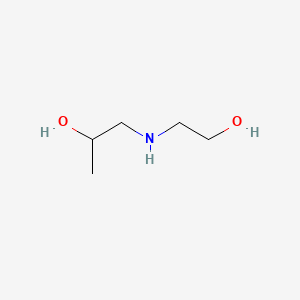

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)